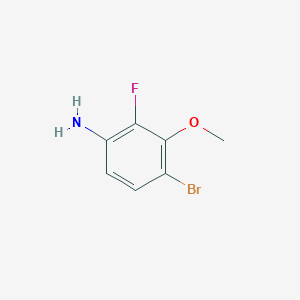

4-Bromo-2-fluoro-3-methoxyaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-3-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBANZBUUXSNGLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Aniline Derivatives

4-Bromo-2-fluoro-3-methoxyaniline belongs to the broad class of chemical compounds known as halogenated anilines. Aniline (B41778), the simplest aromatic amine, and its derivatives are fundamental starting materials in the synthesis of numerous industrial chemicals and dyes. wikipedia.org The introduction of halogen atoms onto the aniline ring profoundly modifies the molecule's electronic properties and reactivity.

Halogenated anilines are crucial building blocks in the production of fine chemicals. researchgate.net The nature and position of the halogen substituents, such as fluorine, chlorine, and bromine, influence the reactivity of the aromatic ring and the amino group. For instance, the presence of electron-withdrawing halogens can decrease the basicity of the aniline nitrogen and affect the regioselectivity of further substitution reactions. Like other aniline derivatives, halogenated anilines are highly susceptible to electrophilic substitution reactions, a reactivity that is enhanced by the electron-donating nature of the amino group. wikipedia.org

The specific substitution pattern of this compound—a bromine atom, a fluorine atom, and a methoxy (B1213986) group—makes it a polysubstituted aniline. This intricate arrangement of functional groups with differing electronic effects (the electron-donating methoxy and amino groups, and the electron-withdrawing halogens) results in a nuanced chemical reactivity, making it a valuable and specialized member of the halogenated aniline family. smolecule.com While many halogenated anilines are products of synthetic chemistry, researchers have also identified some, like 2,4,6-tribromoaniline, as natural products biosynthesized by marine microorganisms. rsc.org

Significance As a Synthetic Building Block in Organic Chemistry

Conventional Synthetic Routes and Strategies

Traditional methods for synthesizing polysubstituted anilines like this compound rely on a sequence of well-established chemical transformations. These strategies involve the careful, stepwise introduction of the required functional groups onto an aromatic precursor.

Multi-Step Synthesis through Functional Group Interconversions

Multi-step synthesis provides a robust and versatile platform for constructing complex aromatic compounds from simpler, readily available starting materials. This approach involves the sequential conversion of functional groups, with the order of reactions being critical to ensure correct substituent placement and avoid unwanted side reactions. A common strategy for a related compound, 3-bromo-4-methoxyaniline (B105698), begins with p-fluoronitrobenzene and proceeds through bromination, etherification, and nitro-reduction. google.comgoogle.com This highlights a typical sequence where the directing effects of the existing substituents guide the position of the incoming groups.

For this compound, a hypothetical multi-step pathway could start from a fluorinated phenol (B47542) or nitrobenzene (B124822) derivative. The synthesis often requires protection of the reactive amine group, typically by acetylation, to control the regioselectivity of subsequent electrophilic substitution reactions like bromination. beilstein-journals.orggoogle.com After the desired substituents are in place, a final deprotection step reveals the target aniline.

Regioselective Halogenation and Substituent Introduction

A more direct and efficient route to this compound involves the regioselective halogenation of a pre-formed aniline precursor. Specifically, the reaction of 2-fluoro-3-methoxyaniline with a brominating agent allows for the direct introduction of the bromine atom at the desired position. chemicalbook.comsmolecule.com

The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its mild nature and high selectivity. chemicalbook.com The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF). The electron-donating nature of the amino and methoxy groups activates the aromatic ring, while the fluorine atom also influences the position of electrophilic attack. In one documented procedure, treating 2-fluoro-3-methoxyaniline with one equivalent of NBS in DMF at room temperature resulted in the formation of this compound in a high yield of 98%. chemicalbook.com

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Fluoro-3-methoxyaniline | N-Bromosuccinimide (NBS) | N,N-dimethylformamide (DMF) | 20°C, 3 h | This compound | 98% | chemicalbook.com |

| 2-Fluoroaniline (B146934) | N-Bromosuccinimide (NBS) | Methylene Chloride | 0°C | 4-Bromo-2-fluoroaniline | N/A | prepchem.com |

Nitro-Reduction and Etherification Pathways

In many multi-step syntheses of substituted anilines, the amino group is introduced in the final step by reducing a nitro group. The nitration of an aromatic ring followed by reduction is a classic and fundamental transformation in organic synthesis. beilstein-journals.org This strategy is advantageous because the nitro group is a strong deactivating group, which can control the regioselectivity of earlier synthetic steps.

Various reducing agents can be employed for the conversion of the nitro group to an amine. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas is a common and clean method. google.comchemicalbook.com Other classical methods include the use of metals in acidic media (e.g., tin or iron in HCl) or reagents like sodium sulfide. google.comgoogle.com

The etherification step, to introduce the methoxy group, typically involves the reaction of a phenol precursor with a methylating agent such as iodomethane (B122720) or dimethyl sulfate (B86663) in the presence of a base like potassium carbonate. google.com A patent for a related synthesis describes the methylation of 4-bromo-2-fluoro-5-nitrophenol (B1289493) using iodomethane and potassium carbonate in acetone. google.com

| Reaction Type | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Etherification | 4-Bromo-2-fluoro-5-nitrophenol | Iodomethane, Potassium Carbonate | 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene | N/A | google.com |

| Nitro-Reduction | 3-Bromo-4-methoxynitrobenzene | Na₂S | 3-Bromo-4-methoxyaniline | 71-74% | google.comgoogle.com |

| Nitro-Reduction | 4-Fluoro-1-nitrobenzene | 10% Pd/C, H₂ | 4-Fluoroaniline | 100% | chemicalbook.com |

Advanced Synthetic Approaches and Reaction Optimization

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally friendly methods. These advanced approaches often involve sophisticated catalytic systems or novel reaction conditions to improve upon conventional strategies.

Catalytic Systems in Aniline Synthesis

Catalysis plays a pivotal role in the synthesis of anilines by offering milder reaction conditions, higher yields, and improved selectivity. Palladium-catalyzed reactions are particularly prominent. As mentioned, the reduction of nitroarenes to anilines is frequently accomplished via catalytic hydrogenation with Pd/C. google.comchemicalbook.com

For the halogenation step, catalytic methods can offer alternatives to stoichiometric reagents. The use of copper halides in ionic liquids has been shown to effectively catalyze the regioselective chlorination and bromination of anilines, providing excellent yields of the para-halogenated products under mild conditions. beilstein-journals.org Another approach involves using a quaternary ammonium (B1175870) bromide as a phase-transfer catalyst for the bromination of 2-fluoroaniline with molecular bromine, which allows for high yield and selectivity and includes the potential for recycling the catalyst and solvent. google.com

Non-Catalytic and Environmentally Benign Synthetic Protocols

Growing environmental concerns have spurred the development of "green" synthetic protocols. These methods aim to reduce waste, avoid hazardous reagents, and use less energy. For aniline synthesis, this includes exploring metal-free reductions and alternative solvent systems.

One such advanced, metal-free method for nitro group reduction utilizes trichlorosilane (B8805176) in the presence of a tertiary amine. beilstein-journals.org This system has been successfully applied to a wide range of aromatic and aliphatic nitro compounds, offering high yields and short reaction times, often without the need for further purification. beilstein-journals.org The use of flow chemistry can further enhance the safety and scalability of handling potentially hazardous nitro compounds. beilstein-journals.org

The choice of solvent can also significantly impact the environmental footprint of a synthesis. Research has shown that fluorinated alcohols, such as hexafluoroisopropanol (HFIP), can be effective media for the regioselective halogenation of arenes with N-halosuccinimides. nih.gov These solvents can promote the reaction under mild conditions and lead to high yields and selectivities. nih.gov Similarly, ionic liquids are considered greener alternatives to volatile organic compounds (VOCs) for certain reactions, including the copper-catalyzed halogenation of anilines. beilstein-journals.org

Optimization of Reaction Parameters for Yield and Selectivity

The successful synthesis of this compound hinges on the careful control of reaction conditions to favor the formation of the desired product over potential isomers and byproducts. Research into the synthesis of structurally similar compounds, such as 3-bromo-4-methoxyaniline, provides valuable insights into the parameters that are likely to influence the outcome of the bromination of 2-fluoro-3-methoxyaniline.

A common method for the bromination of activated aromatic rings, such as substituted anilines, involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reagent is favored for its milder reactivity compared to molecular bromine, which can lead to over-bromination and the formation of undesired byproducts. The solvent choice is also critical, with acetic acid and N,N-dimethylformamide (DMF) being frequently employed.

Detailed studies on the synthesis of the related compound 3-bromo-4-methoxyaniline from p-fluoronitrobenzene, which involves a bromination step using NBS in acetic acid, demonstrate the impact of temperature and reaction time on the yield. In these studies, a range of temperatures and corresponding reaction times were investigated to identify the optimal conditions for the bromination step. google.com

For instance, a patent describing the synthesis of 3-bromo-4-fluoronitrobenzene, a precursor to 3-bromo-4-methoxyaniline, outlines several experiments where the temperature was varied. google.com At 15°C, a reaction time of 10 hours resulted in a yield of 90.5%. google.com When the temperature was increased to 25°C, the reaction time could be shortened to 4.5 hours to achieve a comparable yield of 90.7%. google.com A further increase in temperature to 35°C allowed for a reaction time of only 2.0 hours, again yielding 90.5%. google.com These findings underscore a clear trade-off between reaction temperature and time, with higher temperatures enabling significantly shorter reaction times without compromising the yield.

While this data pertains to a different isomer, the principles of optimizing the bromination of a substituted aniline are directly applicable. For the synthesis of this compound, a similar systematic approach of varying the temperature, reaction time, and molar ratios of reactants would be necessary to maximize the yield and selectivity. The electron-donating nature of the amino and methoxy groups, combined with the directing effects of the fluorine atom, will influence the regioselectivity of the bromination. Therefore, careful optimization is essential to ensure the bromine atom is introduced at the desired position.

Chemical Reactivity and Derivatization of 4 Bromo 2 Fluoro 3 Methoxyaniline

Aromatic Substitution Reactions

Electrophilic Aromatic Substitution Mechanisms and Selectivity

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The rate and regioselectivity of EAS on 4-bromo-2-fluoro-3-methoxyaniline are determined by the combined directing effects of its four substituents.

Directing Effects:

Amine (-NH₂): A powerful activating group and a strong ortho, para-director.

Methoxy (B1213986) (-OCH₃): An activating group and an ortho, para-director.

Fluorine (-F): A deactivating group (due to its high electronegativity) but an ortho, para-director (due to resonance).

Bromine (-Br): A deactivating group and an ortho, para-director.

The positions open for substitution are C-5 and C-6. The directing effects of the substituents are as follows:

Position C-5: Is para to the fluorine atom and ortho to the bromine atom.

Position C-6: Is ortho to the amine group and meta to the methoxy and bromine groups.

The amine group is the most powerful activating and directing group on the ring. chegg.com Therefore, electrophilic substitution is most likely to occur at the position ortho to the amine group, which is C-6. Although the fluorine and bromine atoms are also ortho, para-directors, their deactivating inductive effects are significant. In reactions like nitration or further halogenation, the incoming electrophile would be directed to the C-6 position, driven by the potent activating effect of the amino group. To avoid side reactions or to control selectivity, the highly reactive amino group is often protected, for instance, as an acetamide. This protection moderates the activating effect and provides steric hindrance, which can alter the regiochemical outcome of the substitution. researchgate.net

Nucleophilic Aromatic Substitution Mechanisms and Regiochemistry

Nucleophilic Aromatic Substitution (SNAr) typically occurs on aromatic rings that are "electron-poor," usually due to the presence of strong electron-withdrawing groups like nitro groups. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

In this compound, while there are no strongly deactivating nitro groups, the presence of two halogen atoms makes SNAr reactions possible, with the halogens acting as leaving groups. smolecule.comnih.gov The regiochemistry of such a substitution is influenced by two main factors:

Leaving Group Ability: In SNAr reactions, the rate-determining step is often the initial nucleophilic attack. The high electronegativity of fluorine makes the carbon atom it is attached to (C-2) highly electrophilic and susceptible to attack. youtube.com Consequently, fluorine is generally a better leaving group than bromine in SNAr reactions, a contrast to SN1 and SN2 reactions. youtube.com

Stability of the Intermediate: The negative charge of the Meisenheimer complex must be stabilized. Electron-withdrawing groups positioned ortho or para to the leaving group are most effective at providing this stabilization. libretexts.orgyoutube.com

Given these principles, a nucleophile would preferentially attack the C-2 position, leading to the displacement of the fluoride (B91410) ion. The electron-withdrawing bromine atom at the para position (C-4) can help stabilize the negative charge that develops in the ring during the formation of the intermediate.

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The bromine atom at the C-4 position serves as an excellent handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium catalysts are widely used to couple aryl halides with a variety of partners. rsc.org

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org The bromine atom of this compound is the reactive site for this transformation, allowing for the introduction of alkyl, alkenyl, or aryl groups at the C-4 position. nih.govmdpi.com The general robustness of the Suzuki-Miyaura reaction tolerates a wide range of functional groups, including the amine, fluoro, and methoxy groups present on the substrate. nih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. beilstein-journals.org Using this method, the bromine atom of this compound can be substituted with a primary or secondary amine, providing access to more complex aniline (B41778) derivatives. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. rsc.orgbeilstein-journals.org

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Resulting Bond |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | K₃PO₄, Na₂CO₃ | C-C (Aryl-Aryl) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / XPhos, RuPhos | NaOᵗBu, Cs₂CO₃ | C-N (Aryl-Amine) |

Other Metal-Mediated Coupling Processes

While palladium catalysis is dominant, other metals can also be employed for cross-coupling reactions. For instance, copper-catalyzed reactions, such as the Ullmann condensation, can be used to form carbon-oxygen or carbon-nitrogen bonds, although they often require harsher conditions than their palladium-catalyzed counterparts. Sonogashira coupling, which uses a palladium catalyst in conjunction with a copper co-catalyst, could be employed to introduce an alkyne group at the C-4 position.

Reactivity of the Amine Functional Group

The primary amine group at C-1 is a key site of reactivity. It can readily undergo a variety of common transformations:

Acylation: The amine can be acylated with acyl chlorides or anhydrides to form amides. This is often used as a protecting group strategy in electrophilic aromatic substitution to moderate the amine's high reactivity and prevent unwanted side reactions. researchgate.net

Alkylation: The amine can be alkylated, although direct alkylation can be difficult to control and may lead to over-alkylation. Reductive amination is often a more effective method for producing secondary or tertiary amines.

Diazotization: The amine can be converted to a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. Diazonium salts are extremely versatile intermediates and can be subsequently replaced by a wide range of substituents (e.g., -H, -OH, -CN, halogens) in Sandmeyer or related reactions.

| Reaction | Reagent | Product Functional Group | Purpose |

|---|---|---|---|

| Acylation | Acetic Anhydride | Amide | Protection, Moderation of Reactivity |

| Diazotization | NaNO₂ / HCl | Diazonium Salt | Intermediate for further substitution |

| Sandmeyer Reaction (from Diazonium Salt) | CuBr | Bromide | Replacement of Amine Group |

Amine Acylation and Alkylation Reactions

The amine functionality of this compound readily undergoes acylation and alkylation reactions, which are fundamental transformations for the introduction of various functional groups and for the synthesis of more complex molecules.

Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides leads to the formation of the corresponding N-aryl amides. For instance, the acylation of anilines is a common strategy to protect the amino group or to introduce a carbonyl moiety. While specific examples for the acylation of this compound are not extensively documented in publicly available literature, the general reaction is expected to proceed under standard conditions. For example, the reaction of 4-bromoaniline (B143363) with acetic acid can produce N-(4-bromophenyl)acetamide. researchgate.net This suggests that reacting this compound with an acylating agent like acetyl chloride in the presence of a base would yield N-(4-bromo-2-fluoro-3-methoxyphenyl)acetamide.

Alkylation: The nitrogen atom of the primary amine can also be alkylated using alkyl halides. This reaction introduces alkyl groups onto the nitrogen, leading to the formation of secondary and tertiary amines. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

| Reaction Type | Reagent | Product |

| Acylation | Acetyl chloride | N-(4-bromo-2-fluoro-3-methoxyphenyl)acetamide |

| Alkylation | Methyl iodide | 4-Bromo-2-fluoro-N-methyl-3-methoxyaniline |

Formation of Imines and Related Derivatives

The reaction of this compound with aldehydes or ketones results in the formation of imines, also known as Schiff bases. This condensation reaction is typically catalyzed by an acid and involves the removal of a water molecule.

| Aldehyde/Ketone | Product (Imine) |

| Benzaldehyde | N-(4-bromo-2-fluoro-3-methoxyphenyl)-1-phenylmethanimine |

| Acetone | N-(4-bromo-2-fluoro-3-methoxyphenyl)propan-2-imine |

Diazotization Reactions and Transformations

The primary aromatic amine group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures by treating the aniline with nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid.

The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, most notably the Sandmeyer reaction. In the Sandmeyer reaction, the diazonium group is replaced by a halide (Cl, Br), a cyano group (CN), or other functionalities, using a copper(I) salt as a catalyst. google.com This provides a powerful method for introducing a wide range of substituents onto the aromatic ring that are not easily introduced by direct substitution methods.

Given the presence of both electron-donating (methoxy) and electron-withdrawing (bromo, fluoro) groups, the stability and reactivity of the diazonium salt of this compound would be influenced by their combined electronic effects.

| Reagent (after diazotization) | Product | Reaction Name |

| CuBr/HBr | 1,4-Dibromo-2-fluoro-3-methoxybenzene | Sandmeyer Reaction |

| CuCN/KCN | 4-Bromo-2-fluoro-3-methoxybenzonitrile | Sandmeyer Reaction |

| KI | 4-Bromo-2-fluoro-1-iodo-3-methoxybenzene | |

| HBF4, heat | 1-Bromo-2,4-difluoro-3-methoxybenzene | Schiemann Reaction |

| H2O, heat | 4-Bromo-2-fluoro-3-methoxyphenol |

Influence of Halogen and Methoxy Substituents on Reactivity Profiles

The reactivity of this compound is significantly modulated by the electronic and steric effects of its substituents.

The methoxy group (-OCH3) at the 3-position is an electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect generally dominates, leading to an increase in electron density on the aromatic ring, particularly at the ortho and para positions relative to the methoxy group. This enhances the nucleophilicity of the amine group and activates the ring towards electrophilic aromatic substitution.

The combination of these substituents creates a complex reactivity profile. The electron-donating methoxy group competes with the electron-withdrawing effects of the halogens. The fluorine atom ortho to the amine group can also participate in intramolecular hydrogen bonding with the amine protons, which can influence the amine's reactivity and basicity. The steric bulk of the substituents, particularly the bromo and methoxy groups, can also play a role in directing the approach of reagents and influencing the regioselectivity of reactions.

Applications of 4 Bromo 2 Fluoro 3 Methoxyaniline As a Chemical Intermediate

Precursor in the Synthesis of Complex Organic Molecules

4-Bromo-2-fluoro-3-methoxyaniline serves as a foundational starting material for the synthesis of a variety of complex organic molecules, particularly those with biological activity. The presence of multiple functional groups—an amine, a methoxy (B1213986) group, and two different halogens (bromine and fluorine)—on the aromatic ring allows for a sequence of selective chemical transformations. This makes it a valuable precursor in multi-step syntheses. smolecule.com

One of the significant applications of this intermediate is in the preparation of kinase inhibitors, a class of drugs that target protein kinases, which are crucial in cellular signaling pathways. acs.org Dysregulation of kinase activity is implicated in numerous diseases, including cancer. acs.orged.ac.uknih.gov The specific substitution pattern of this compound provides a core structure that can be elaborated to create potent and selective kinase inhibitors. For instance, it can be a key building block in the synthesis of inhibitors targeting epidermal growth factor receptor (EGFR). nih.gov

Role in the Construction of Aromatic and Heterocyclic Scaffolds

The structural features of this compound make it an ideal substrate for the construction of diverse aromatic and heterocyclic scaffolds. The amino group can be readily diazotized and converted into other functional groups, or it can participate in cyclization reactions to form heterocyclic rings. The bromine atom is particularly useful as it can be subjected to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at this position, thereby building molecular complexity.

The fluorine atom and the methoxy group on the ring influence the reactivity and regioselectivity of these transformations. The electron-donating methoxy group can enhance the reactivity of the aromatic ring in electrophilic substitution reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of the final products. smolecule.com This controlled reactivity is essential in the synthesis of substituted anilines and other aromatic compounds that are themselves intermediates for more complex targets. google.com

Strategic Building Block for Chemical Library Synthesis

In modern drug discovery, the synthesis of chemical libraries containing a large number of structurally related compounds is a key strategy for identifying new drug candidates. This compound is a strategic building block for such libraries due to its multiple points of diversification. The amine and bromo functionalities allow for the introduction of a wide variety of substituents through well-established chemical reactions.

For example, the amine group can be acylated or alkylated with a diverse set of reagents, while the bromo group can be used in parallel synthesis formats employing cross-coupling reactions. This dual functionality allows for the rapid generation of a large library of compounds from a single, readily available starting material. The resulting libraries of complex molecules can then be screened for biological activity against various targets, accelerating the drug discovery process. The synthesis of dianilinopyrimidine derivatives as potential EGFR inhibitors is an example of how this building block can be utilized to create a focused library of compounds for screening. nih.gov

Contributions to Methodological Advancements in Organic Synthesis

The use of this compound and structurally related compounds has also contributed to advancements in synthetic methodology. The development of new and efficient ways to selectively functionalize such polysubstituted aromatic rings is an active area of research. For instance, developing catalytic systems that can selectively perform a cross-coupling reaction at the bromine atom without affecting the fluorine atom, or vice versa, pushes the boundaries of synthetic chemistry.

Furthermore, the synthesis of this compound itself can drive the development of new synthetic methods. For example, one synthetic route involves the reaction of 2-fluoro-3-methoxyaniline (B155075) with N-bromosuccinimide. smolecule.com Optimizing such halogenation reactions for high yield and selectivity on complex substrates contributes to the broader toolkit of organic chemists. The challenges associated with the synthesis and subsequent reactions of such molecules spur innovation in areas like catalysis, reaction conditions, and purification techniques.

Advanced Spectroscopic Characterization for Structural Elucidation of 4 Bromo 2 Fluoro 3 Methoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A hypothetical ¹H NMR spectrum of 4-Bromo-2-fluoro-3-methoxyaniline would be expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methoxy (B1213986) (-OCH₃) protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electronic effects of the bromo, fluoro, methoxy, and amino substituents. The coupling patterns (multiplicity) and coupling constants (J) between adjacent protons would be critical in assigning their specific positions on the aromatic ring. The fluorine atom would also induce splitting in the signals of nearby protons (H-F coupling). Without experimental data, a precise analysis remains speculative.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | NH₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. The chemical shifts of the seven carbon atoms would be diagnostic of their bonding and electronic environment. The carbon attached to the fluorine atom would exhibit a large coupling constant (C-F coupling), which is a characteristic feature. The carbons bonded to bromine, oxygen, and nitrogen would also show predictable chemical shifts.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | Aromatic C |

| Data not available | Aromatic C-F |

| Data not available | Aromatic C-Br |

| Data not available | Aromatic C-N |

| Data not available | Aromatic C-O |

| Data not available | Aromatic C-H |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals, especially in complex substituted aromatic systems. Correlation Spectroscopy (COSY) would reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) would establish correlations between protons and the carbons they are directly attached to. These experiments are crucial for confirming the substitution pattern on the aniline (B41778) ring, but no such data has been published.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound would be expected to display characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, and C-O, C-N, C-F, and C-Br stretching vibrations. The precise wavenumbers of these bands would offer confirmatory evidence for the presence of these functional groups.

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| Data not available | N-H stretch | Primary Amine |

| Data not available | C-H stretch | Aromatic/Alkyl |

| Data not available | C=C stretch | Aromatic Ring |

| Data not available | C-O stretch | Aryl-alkyl ether |

| Data not available | C-N stretch | Aromatic Amine |

| Data not available | C-F stretch | Fluoroaromatic |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum would likely show strong signals for the aromatic ring breathing modes and the C-Br stretching vibration. A comparative analysis of both FT-IR and FT-Raman spectra would provide a more complete picture of the vibrational modes of the molecule. However, no experimental FT-Raman data for this compound is currently available in the scientific literature.

Mass Spectrometry

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

Accurate Mass Determination and Elemental Composition Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which in turn allows for the determination of its elemental composition. For this compound, with a chemical formula of C₇H₇BrFNO, the theoretical monoisotopic mass can be calculated with high precision.

Below is a table of predicted m/z values for common adducts of this compound, which would be expected in an experimental mass spectrum.

| Adduct | Predicted m/z |

| [M+H]⁺ | 219.97678 |

| [M+Na]⁺ | 241.95872 |

| [M-H]⁻ | 217.96222 |

| [M+NH₄]⁺ | 237.00332 |

| [M+K]⁺ | 257.93266 |

| [M+H-H₂O]⁺ | 201.96676 |

| [M+HCOO]⁻ | 263.96770 |

| [M+CH₃COO]⁻ | 277.98335 |

This data is based on computational predictions and awaits experimental verification.

Fragmentation Pathway Elucidation through Mass Spectrometry

The fragmentation of a molecule within a mass spectrometer provides a "fingerprint" that can be used to deduce its structure. The fragmentation pathways of this compound under electron ionization (EI) or other ionization techniques would be expected to involve the characteristic loss of functional groups and cleavage of the aromatic ring.

Due to the absence of published experimental fragmentation data for this compound, a detailed elucidation of its specific fragmentation pathways cannot be definitively presented. However, based on the known fragmentation patterns of similar aromatic amines and halogenated compounds, several potential fragmentation routes can be hypothesized:

Loss of a methyl group: Cleavage of the methoxy group to lose a methyl radical (•CH₃) would result in a significant fragment ion.

Loss of carbon monoxide: Subsequent to or independent of other fragmentations, the loss of a neutral CO molecule is a common pathway for methoxy-substituted aromatic compounds.

Loss of bromine: The carbon-bromine bond is relatively weak and can cleave to form a radical cation or a cation, depending on the ionization method.

Cleavage of the amine group: Fragmentation involving the amine group could occur through various pathways, including the loss of NH₂ or related fragments.

Ring cleavage: At higher energies, the aromatic ring itself can fragment, leading to a complex pattern of smaller ions.

A comprehensive analysis would require tandem mass spectrometry (MS/MS) experiments to isolate specific parent ions and observe their daughter ions, thereby confirming the fragmentation pathways.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.

A search of publicly available crystallographic databases did not yield a crystal structure for this compound. The successful growth of a single crystal suitable for X-ray diffraction is a prerequisite for such a study and can be a challenging step in the characterization process.

Should a crystal structure be determined in the future, it would provide invaluable data, including:

Conformation of the methoxy group: The orientation of the methyl group relative to the aromatic ring.

Planarity of the molecule: The degree to which the aromatic ring and its substituents lie in the same plane.

Intermolecular interactions: The presence of hydrogen bonding (involving the amine group), halogen bonding (involving the bromine atom), and other non-covalent interactions that dictate the crystal packing.

This information is crucial for understanding the solid-state properties of the compound and can provide insights into its behavior in biological systems or as a material.

Computational and Theoretical Investigations of 4 Bromo 2 Fluoro 3 Methoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. For a substituted aniline (B41778) like 4-Bromo-2-fluoro-3-methoxyaniline, a combination of Density Functional Theory (DFT) and Hartree-Fock (HF) methods would be the standard approach.

Density Functional Theory (DFT) has become a popular method for calculating the electronic structure of many-electron systems due to its balance of accuracy and computational cost. For halogenated aromatic compounds, DFT methods, particularly with hybrid functionals like B3LYP, are frequently used to predict ground state properties.

In a typical DFT study on a molecule such as this compound, the ground state geometry would be optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. A study on the related compound, 2-bromo-6-chloro-4-fluoroaniline (B1268482), utilized the B3LYP functional to compute its optimized geometry and vibrational frequencies. researchgate.net For this compound, a similar approach would be expected to yield reliable predictions of bond lengths, bond angles, and dihedral angles.

Table 1: Representative DFT Functionals for Ground State Property Calculations

| Functional | Type | Key Features |

|---|---|---|

| B3LYP | Hybrid GGA | Popular for its general accuracy in predicting molecular geometries and energies. |

| M06-2X | Hybrid Meta-GGA | Often provides improved results for non-covalent interactions and thermochemistry. |

| PBE0 | Hybrid GGA | Another widely used functional with good performance for a variety of properties. |

This table presents a selection of DFT functionals that would be appropriate for the study of this compound, based on their performance for similar organic molecules.

The Hartree-Fock (HF) method is a foundational ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. tci-thaijo.org While HF theory provides a good starting point, it does not account for electron correlation, which can be significant.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), build upon the HF solution to include electron correlation. These methods are more computationally demanding but offer higher accuracy. A computational study on 2-bromo-6-chloro-4-fluoroaniline employed the HF method alongside DFT to analyze its properties. researchgate.net For this compound, an HF calculation would serve as a baseline, with post-HF methods providing more refined energetic and structural data.

The choice of basis set is crucial for the accuracy of any quantum chemical calculation. A basis set is a set of mathematical functions used to build molecular orbitals. For molecules containing heavy atoms like bromine, and electronegative atoms like fluorine and oxygen, a flexible basis set with polarization and diffuse functions is necessary.

Commonly used basis sets for organic molecules include the Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)) and the correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). A study on 2-bromo-6-chloro-4-fluoroaniline successfully used the 6-31+G(d,p) basis set. researchgate.net For this compound, a basis set of at least double-zeta quality with polarization functions (e.g., 6-31G(d)) would be a minimum requirement. To ensure the reliability of the results, a basis set convergence study would ideally be performed, where calculations are repeated with increasingly larger basis sets until the desired property converges to a stable value.

Table 2: Commonly Used Basis Sets for Halogenated Aromatic Compounds

| Basis Set | Description |

|---|---|

| 6-31G(d,p) | Split-valence basis set with polarization functions on heavy atoms and hydrogens. |

| 6-311+G(d,p) | Triple-split valence basis set with diffuse functions and polarization functions. |

| cc-pVDZ | Correlation-consistent polarized valence double-zeta basis set. |

This table outlines a selection of basis sets suitable for computational studies on this compound, highlighting their key features.

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in this compound, including the orientation of the methoxy (B1213986) and amino groups, is critical to its chemical behavior. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Computational methods can be used to perform a systematic search of the conformational space. For the methoxy group, rotation around the C-O bond will lead to different conformers. Similarly, the amino group can exhibit pyramidal or planar geometries. By calculating the energy of the molecule as a function of key dihedral angles, a potential energy surface can be mapped out. Studies on substituted anilines have shown that the orientation of substituents can significantly impact the stability of different conformers. researchgate.net For this compound, it is expected that the interactions between the adjacent fluoro, methoxy, and amino groups will lead to distinct, stable conformations.

Table 3: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C2-C3-O-CH3) | Relative Energy (kcal/mol) |

|---|---|---|

| A | ~0° (syn-planar) | 0.00 |

| B | ~180° (anti-planar) | Value would be determined by calculation |

This table is a hypothetical representation of data that would be generated from a conformational analysis study. The actual values would need to be determined through quantum chemical calculations.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. Computational chemistry provides a powerful toolkit for calculating various electronic properties and reactivity descriptors.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the electron-donating amino and methoxy groups are expected to raise the energy of the HOMO, while the electron-withdrawing halogens will influence both the HOMO and LUMO. DFT calculations are well-suited to determine the energies and spatial distributions of these frontier orbitals. rsc.org Analysis of the HOMO and LUMO shapes can reveal the most likely sites for electrophilic and nucleophilic attack. For instance, in electrophilic aromatic substitution, the positions on the benzene (B151609) ring where the HOMO has the largest density are predicted to be the most reactive. nih.gov

Table 4: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | Calculated Value |

| LUMO | Calculated Value |

This table illustrates the type of data that would be obtained from a DFT calculation of the frontier molecular orbitals. The specific values are dependent on the chosen computational method and basis set.

Molecular Electrostatic Potential (MEP) Surface Analysis

The molecular electrostatic potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface of this compound would be calculated to understand the electronic density and predict sites of interaction.

The MEP map uses a color scale to denote different potential values. Regions of negative potential, typically colored in shades of red, are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent neutral or zero potential.

For this compound, the MEP analysis would likely reveal the following:

Negative Potential: The most negative potential is expected to be concentrated around the nitrogen atom of the aniline group due to the lone pair of electrons. The oxygen atom of the methoxy group would also exhibit a region of high electron density. These sites would be the primary targets for electrophilic attack.

Positive Potential: The hydrogen atoms of the amine group are expected to show the most positive potential, making them susceptible to nucleophilic interactions.

Aromatic Ring: The aromatic ring itself would display a gradient of potential, influenced by the various substituents. The electron-donating methoxy and amine groups would increase the electron density of the ring, while the electron-withdrawing fluorine and bromine atoms would decrease it.

The MEP analysis provides a clear visual representation of the molecule's electronic landscape, which is crucial for understanding its chemical behavior and for designing new molecules with specific reactivity patterns.

Mulliken Atomic Charges and Electronic Distribution

Mulliken atomic charge analysis is a computational method used to determine the partial atomic charges in a molecule, providing insight into the electronic distribution and bonding characteristics. The calculation of Mulliken charges for this compound would offer a quantitative measure of the electron distribution among its constituent atoms.

The electronegativity of the atoms in the molecule plays a significant role in determining the Mulliken charges. The highly electronegative fluorine, bromine, oxygen, and nitrogen atoms are expected to have negative Mulliken charges, indicating a net gain of electron density. In contrast, the carbon and hydrogen atoms are generally expected to possess positive Mulliken charges.

A hypothetical Mulliken atomic charge distribution for this compound, based on theoretical calculations, is presented in the table below. Please note that the exact values can vary depending on the level of theory and basis set used in the computation.

| Atom | Hypothetical Mulliken Charge (e) |

|---|---|

| C1 | +0.15 |

| C2 | -0.20 |

| C3 | +0.10 |

| C4 | -0.05 |

| C5 | +0.08 |

| C6 | -0.12 |

| Br | -0.18 |

| F | -0.35 |

| O | -0.40 |

| N | -0.50 |

| H (amine) | +0.25 |

| H (amine) | +0.25 |

| C (methoxy) | +0.12 |

| H (methoxy) | +0.08 |

Prediction and Correlation of Spectroscopic Properties

Theoretical Vibrational Spectra Prediction and Experimental Comparison

Theoretical calculations of vibrational spectra, typically using Density Functional Theory (DFT) methods, are instrumental in assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. globalresearchonline.netresearchgate.net For this compound, a theoretical vibrational analysis would be performed to complement experimental findings.

The calculated harmonic vibrational frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, the computed frequencies are typically scaled by an appropriate scaling factor to improve the agreement with experimental data. globalresearchonline.net

A comparison of theoretical and hypothetical experimental vibrational frequencies for some key functional groups in this compound is presented below.

| Vibrational Mode | Hypothetical Experimental FT-IR (cm⁻¹) | Theoretical (Scaled) FT-IR (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H stretch | 3450 | 3455 | Asymmetric stretching of the amine group |

| N-H stretch | 3360 | 3365 | Symmetric stretching of the amine group |

| C-H stretch (aromatic) | 3080 | 3085 | Stretching of C-H bonds in the aromatic ring |

| C-H stretch (methoxy) | 2950 | 2955 | Asymmetric stretching of C-H in the methoxy group |

| C-H stretch (methoxy) | 2840 | 2845 | Symmetric stretching of C-H in the methoxy group |

| C=C stretch (aromatic) | 1620 | 1625 | Stretching of carbon-carbon double bonds in the ring |

| N-H bend | 1590 | 1595 | Scissoring/bending of the amine group |

| C-O-C stretch | 1250 | 1255 | Asymmetric stretching of the ether linkage |

| C-F stretch | 1210 | 1215 | Stretching of the carbon-fluorine bond |

| C-Br stretch | 680 | 685 | Stretching of the carbon-bromine bond |

The good agreement between the scaled theoretical and experimental frequencies would validate the molecular model and the accuracy of the computational method used.

Computational NMR Chemical Shift Prediction and Validation

Computational methods, particularly DFT, are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. frontiersin.org These predictions are a powerful tool for the structural elucidation of new compounds. frontiersin.org

The theoretical chemical shifts for this compound would be calculated and compared with experimental data for validation. The accuracy of these predictions has significantly improved with the development of advanced computational models and can be a reliable aid in assigning NMR signals. frontiersin.org

Below is a table presenting hypothetical experimental and computationally predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Hypothetical Experimental Chemical Shift (ppm) | Computational Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | ||

| H (on C5) | 7.10 | 7.15 |

| H (on C6) | 6.85 | 6.90 |

| NH₂ | 4.50 | 4.55 |

| OCH₃ | 3.85 | 3.90 |

| ¹³C NMR | ||

| C1 | 145.0 | 145.5 |

| C2 | 150.0 (d, J=240 Hz) | 150.5 (d, J=242 Hz) |

| C3 | 130.0 | 130.5 |

| C4 | 110.0 | 110.5 |

| C5 | 125.0 | 125.5 |

| C6 | 120.0 | 120.5 |

| OCH₃ | 56.0 | 56.5 |

The correlation between the experimental and computational NMR data would provide strong evidence for the proposed structure of this compound.

Investigation of Non-Linear Optical (NLO) Properties

Dipole Moment and Polarizability Calculations

The non-linear optical (NLO) properties of a molecule are related to its response to an applied electric field. The dipole moment (μ) and polarizability (α) are key parameters that determine a molecule's NLO activity. rri.res.in Computational chemistry provides a means to calculate these properties and to screen for potential NLO materials.

For this compound, the presence of both electron-donating (amine, methoxy) and electron-withdrawing (fluoro, bromo) groups can lead to a significant intramolecular charge transfer, which is a prerequisite for a high NLO response. rri.res.in

Theoretical calculations would be performed to determine the dipole moment and polarizability of this compound. A hypothetical set of calculated values is shown in the table below.

| Property | Hypothetical Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 2.5 | Debye |

| Mean Polarizability (α) | 15.0 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β) | 8.0 x 10⁻³⁰ | esu |

These calculated values would suggest that this compound possesses a moderate NLO response, making it a candidate for further investigation in the field of optoelectronics.

First Hyperpolarizability and NLO Response

For context, studies on related molecules, such as those containing bromo- and fluoro-substituents on aromatic rings, often explore how these groups influence the molecule's electron distribution and, consequently, its NLO properties. The interplay of the electron-donating methoxy and amino groups with the electron-withdrawing halogen atoms in this compound suggests a potential for interesting NLO behavior. However, without specific theoretical calculations or experimental measurements, any discussion of its first hyperpolarizability remains speculative. Future computational studies would be necessary to elucidate the NLO potential of this compound.

Intermolecular Interactions and Crystal Packing Analysis

As of the latest available data, there are no published crystallographic studies for this compound. Consequently, a detailed analysis of its crystal packing and specific intermolecular interactions based on experimental data cannot be provided.

Future Research Trajectories in 4 Bromo 2 Fluoro 3 Methoxyaniline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of highly functionalized anilines like 4-Bromo-2-fluoro-3-methoxyaniline traditionally relies on multi-step processes that may involve harsh reagents and generate significant waste. Future research will prioritize the development of greener, more efficient, and economically viable synthetic routes.

Key areas of focus will include:

Chemoenzymatic Processes: The use of enzymes, such as nitroreductases (NRs), offers a highly selective and environmentally benign alternative to traditional chemical reductions that often use heavy metals. acs.org A potential sustainable route could involve the enzymatic reduction of a corresponding nitroaromatic precursor, avoiding the use of high-pressure hydrogen gas and precious-metal catalysts. acs.org This biocatalytic approach demonstrates high chemoselectivity, even in the presence of sensitive functional groups like halogens. acs.org

Catalyst- and Solvent-Free Conditions: Research into solid-state or neat reactions, performed without solvents and catalysts, is gaining traction. nih.gov Exploring the direct amination of a suitable precursor under solvent-free conditions at elevated temperatures could significantly reduce the environmental impact and simplify product purification. nih.gov

Flow Chemistry and Process Intensification: Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to batch processes. The synthesis of anilines from nitroaromatics has been successfully demonstrated in continuous flow setups, which also allow for efficient product extraction and potential reuse of aqueous streams containing cofactors. acs.org

Table 1: Comparison of Synthetic Approaches for Substituted Anilines

| Methodology | Typical Reagents/Conditions | Potential Advantages for Future Synthesis | Relevant Findings |

|---|---|---|---|

| Traditional Synthesis | Multi-step (e.g., bromination, nitration, reduction with SnCl₂ or Fe/HCl). google.comgoogle.com | Established and well-understood pathways. | Often involves expensive, hazardous, or stoichiometric reagents, with potential for significant waste. google.com |

| Chemoenzymatic Synthesis | Nitroreductase enzymes, glucose dehydrogenase (for cofactor recycling). acs.org | High selectivity, mild conditions (room temp, aqueous media), reduced reliance on precious metals, biodegradable catalysts. acs.orgrsc.org | Can achieve high product yields (>50%) and offers a low-energy alternative to traditional methods. acs.org |

| Catalyst-Free Synthesis | Heating reactants together without solvent or catalyst. nih.gov | Operationally simple, reduced waste streams, cost-effective. | Demonstrated for the synthesis of 2-anilino nicotinic acids with good to excellent yields in short reaction times. nih.gov |

| Pd/C–Ethylene System | Palladium on carbon, ethylene, NH₄OAc, K₂CO₃. acs.org | Transforms readily available cyclohexanones into anilines. | Offers a novel hydrogen transfer system, avoiding high-pressure H₂ gas. acs.org |

Exploration of Undiscovered Transformation Reactions and Reaction Mechanisms

The unique electronic and steric profile of this compound opens avenues for exploring novel chemical transformations. The interplay between the ortho-fluoro, meta-methoxy, and para-bromo substituents relative to the amine group dictates the reactivity of the aromatic ring.

Future research should investigate:

Site-Selective C-H Functionalization: Directing group-assisted C-H activation is a powerful tool for forging new C-C and C-X bonds, offering a more atom-economical approach than traditional cross-coupling reactions. researchgate.netkaist.ac.kr Research could target the selective functionalization of the C-H bond positioned between the fluoro and methoxy (B1213986) groups, leveraging the directing capacity of the aniline (B41778) or a modified amine group. researchgate.net Unprecedented oxidative C-H/C-H cross-coupling reactions, potentially promoted by agents like iodine, could lead to novel dicarbonylated aniline structures. researchgate.net

Novel Coupling Reactions: While the bromo substituent is a classical handle for palladium-catalyzed cross-coupling, future work could explore less common transformations. This includes investigating the reactivity of the C-F bond, which can be activated under specific catalytic conditions, or developing dual-functionalization strategies that modify multiple positions on the ring in a single synthetic sequence. sigmaaldrich.com

Advanced Catalyst Design for Specific Transformations

Harnessing the full synthetic potential of this compound requires the development of highly selective and efficient catalysts tailored for specific transformations.

Promising areas for catalyst design include:

Chemoselective Cross-Coupling Catalysts: Designing palladium, nickel, or copper catalysts that can selectively activate the C-Br bond for cross-coupling without disturbing the C-F bond or promoting unwanted side reactions at the amine group is a key challenge. Polystyrene-supported copper complexes have shown promise as reusable, heterogeneous catalysts for C-N bond forming reactions. nih.gov

Catalysts for Asymmetric Transformations: The development of chiral catalysts for enantioselective reactions would allow for the synthesis of optically active derivatives of this compound, which could be valuable as intermediates for pharmaceuticals or chiral materials.

Metal Hydride Catalysis: Nickel hydride (NiH) catalysis has emerged as a powerful strategy for hydroamination reactions, which involve the addition of a C-N bond across an alkene or alkyne. rsc.org Designing NiH catalytic systems to react with derivatives of this compound could provide efficient access to complex amine structures. rsc.org Rhodium and Iridium complexes are also highly effective for direct C-H amination using organic azides as the nitrogen source, a process that is both mild and atom-economical. kaist.ac.kr

Table 2: Potential Catalytic Transformations for this compound

| Transformation | Catalyst Class | Potential Outcome | Rationale/Key Findings |

|---|---|---|---|

| C-N Cross-Coupling (Buchwald-Hartwig) | Palladium or Copper complexes | Formation of diaryl- or alkyl-arylamines. | A standard method for C-N bond formation; the challenge is achieving selectivity given the multiple functional groups. nih.gov |

| C-C Cross-Coupling (Suzuki, Sonogashira) | Palladium complexes | Introduction of new carbon substituents at the C-Br position. | Sonogashira coupling using supported copper catalysts has been shown to be effective in aqueous media. nih.gov |

| Directed C-H Amination | Rhodium(III) or Iridium(III) complexes | Direct formation of new C-N bonds at specific C-H positions. | Offers a step-economical route using organic azides as the amino source and internal oxidant, producing only N₂ as a byproduct. kaist.ac.kr |

| Hydroamination | Nickel Hydride (NiH) complexes | Addition of the aniline N-H bond across unsaturated C-C bonds. | NiH catalysis is versatile, compatible with sensitive functional groups, and can offer high regioselectivity. rsc.org |

Integration into Materials Science and Supramolecular Chemistry Research

The functional groups on this compound make it an excellent candidate for constructing ordered molecular assemblies and functional materials.

Future research trajectories in this area include:

Supramolecular Synthon Development: The amine (-NH₂) group is a hydrogen bond donor, while the fluorine and methoxy oxygen atoms are potential acceptors. The bromine atom can participate in halogen bonding. The systematic study of how these groups interact in the solid state can lead to the design of predictable crystal structures (cocrystals) and molecular assemblies. nih.gov Aniline-phenol cocrystals, for example, can form robust hydrogen-bonded synthons. nih.gov

Liquid Crystals and Organic Electronics: The rigid, anisotropic structure of aniline derivatives can be exploited in the design of liquid crystalline materials. Furthermore, as a precursor to substituted polyanilines, it could be used to develop processable conductive polymers for applications in sensors, flexible electronics, and thermoelectric devices. acs.org Photo-controlled switching in metallo-supramolecular polymers has demonstrated the potential for creating responsive materials. acs.org

Host-Guest Chemistry: The molecule could be incorporated into larger macrocyclic structures or host molecules. The specific arrangement of functional groups could create a binding pocket with tailored recognition properties for specific guest molecules, a foundational concept in supramolecular chemistry. beilstein-journals.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.